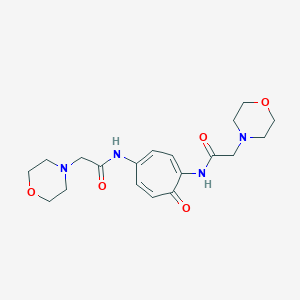
4-Morpholineacetamide, N,N'-(7-oxo-1,3,5-cycloheptatrien-1,4-ylene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineacetamide, N,N'-(7-oxo-1,3,5-cycloheptatrien-1,4-ylene)bis- is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as MOA-C7H7N2O2 and is known for its unique structure and properties. In
Wirkmechanismus
The mechanism of action of MOA-C7H7N2O2 is not fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing the activity of inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Biochemische Und Physiologische Effekte
MOA-C7H7N2O2 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of ROS and inhibit the activity of COX and LOX enzymes, which are involved in the inflammatory response. It has also been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, MOA-C7H7N2O2 has been shown to have a low toxicity profile, making it a potential candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MOA-C7H7N2O2 in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Additionally, its unique structure and properties make it a versatile compound that can be used in a variety of research applications. However, one limitation of using MOA-C7H7N2O2 is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for MOA-C7H7N2O2 research. One potential direction is to further explore its anti-inflammatory and antioxidant properties and its potential use in the treatment of various diseases. Additionally, further research could be done to explore its potential use as a fluorescent probe in biological imaging. Finally, more studies could be conducted to better understand the mechanism of action of MOA-C7H7N2O2 and its potential applications in scientific research.
Synthesemethoden
The synthesis of MOA-C7H7N2O2 involves the reaction of 4-morpholineacetic acid with 1,3,5-cycloheptatriene-1,4-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MOA-C7H7N2O2.
Wissenschaftliche Forschungsanwendungen
MOA-C7H7N2O2 has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been studied for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
CAS-Nummer |
18188-79-9 |
|---|---|
Produktname |
4-Morpholineacetamide, N,N'-(7-oxo-1,3,5-cycloheptatrien-1,4-ylene)bis- |
Molekularformel |
C19H26N4O5 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C19H26N4O5/c24-17-4-2-15(20-18(25)13-22-5-9-27-10-6-22)1-3-16(17)21-19(26)14-23-7-11-28-12-8-23/h1-4H,5-14H2,(H,20,25)(H,21,24,26) |
InChI-Schlüssel |
YSWVIUVLAUXZCY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC=C(C(=O)C=C2)NC(=O)CN3CCOCC3 |
Kanonische SMILES |
C1COCCN1CC(=O)NC2=CC=C(C(=O)C=C2)NC(=O)CN3CCOCC3 |
Andere CAS-Nummern |
18188-79-9 |
Synonyme |
N,N'-(7-Oxo-1,3,5-cycloheptatrien-1,4-ylene)bis(4-morpholineacetamide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



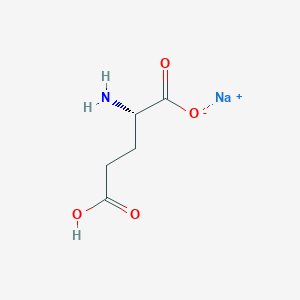
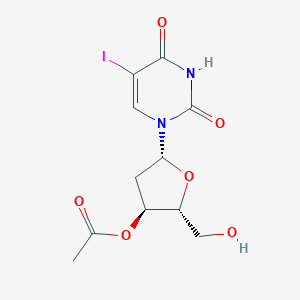
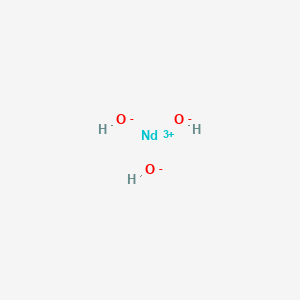
![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)
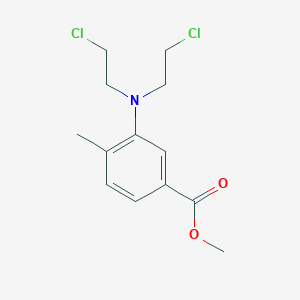
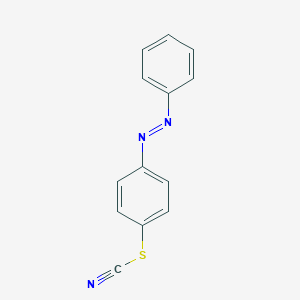
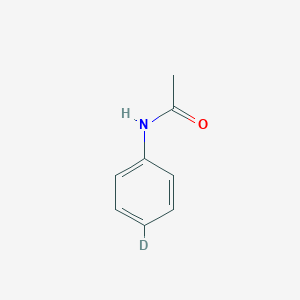
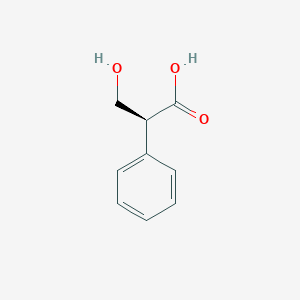
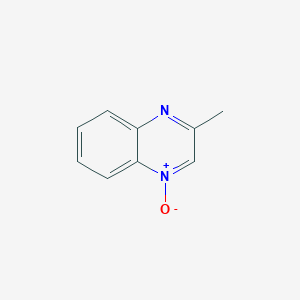
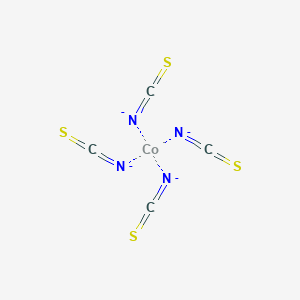
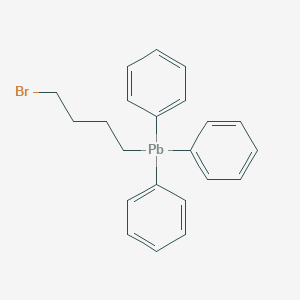

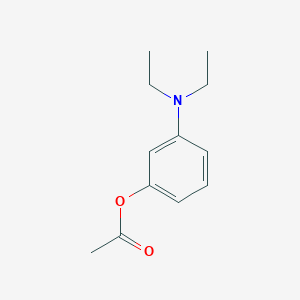
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)